molecular formula C10H10ClN3O4 B11753408 ethyl (2E)-2-chloro-2-[(3-nitrophenyl)hydrazinylidene]acetate

ethyl (2E)-2-chloro-2-[(3-nitrophenyl)hydrazinylidene]acetate

Cat. No.: B11753408
M. Wt: 271.66 g/mol
InChI Key: SXQJFYKQVJQWCV-UKTHLTGXSA-N
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Description

Ethyl (2E)-2-chloro-2-[(3-nitrophenyl)hydrazinylidene]acetate is a hydrazone derivative characterized by a chloro-substituted acetohydrazide core and a 3-nitrophenyl substituent. Its molecular structure (Figure 1) features a conjugated hydrazone backbone, which contributes to its stability and reactivity.

Properties

Molecular Formula

C10H10ClN3O4

Molecular Weight

271.66 g/mol

IUPAC Name

ethyl (2E)-2-chloro-2-[(3-nitrophenyl)hydrazinylidene]acetate

InChI

InChI=1S/C10H10ClN3O4/c1-2-18-10(15)9(11)13-12-7-4-3-5-8(6-7)14(16)17/h3-6,12H,2H2,1H3/b13-9+

InChI Key

SXQJFYKQVJQWCV-UKTHLTGXSA-N

Isomeric SMILES

CCOC(=O)/C(=N\NC1=CC(=CC=C1)[N+](=O)[O-])/Cl

Canonical SMILES

CCOC(=O)C(=NNC1=CC(=CC=C1)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

The synthesis of ethyl (2E)-2-chloro-2-[(3-nitrophenyl)hydrazinylidene]acetate typically involves the reaction of ethyl chloroacetate with 3-nitrophenylhydrazine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the hydrazinylidene linkage. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials into the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Ethyl (2E)-2-chloro-2-[(3-nitrophenyl)hydrazinylidene]acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions to form new derivatives.

Scientific Research Applications

Ethyl (2E)-2-chloro-2-[(3-nitrophenyl)hydrazinylidene]acetate has diverse applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Research is being conducted to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which ethyl (2E)-2-chloro-2-[(3-nitrophenyl)hydrazinylidene]acetate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The chloro and nitrophenyl groups play a crucial role in binding to these targets, while the hydrazinylidene moiety may participate in redox reactions or form covalent bonds with specific amino acid residues. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.

Comparison with Similar Compounds

Molecular Structure and Substituent Effects

The compound’s structural analogs differ primarily in the substituents on the phenyl ring and their positions. Key comparisons include:

Compound Name Substituent Position/Type Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key References
Ethyl (2E)-2-chloro-2-[(3-nitrophenyl)hydrazinylidene]acetate 3-nitro C11H11ClN3O5 300.68 Not reported
Ethyl 2-chloro-2-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]acetate 4-methoxy, 2-nitro C11H12ClN3O5 301.68 127
Ethyl (2E)-2-chloro-2-[(3,5-dichlorophenyl)hydrazinylidene]acetate 3,5-dichloro C10H9Cl3N2O2 295.5 Not reported
Ethyl 2-chloro-2-[2-(2-nitrophenyl)hydrazinylidene]acetate 2-nitro C10H9ClN3O5 283.65 Not reported
Ethyl (2E)-2-chloro-2-[(4-methyl-2-nitrophenyl)hydrazinylidene]acetate 4-methyl, 2-nitro C11H12ClN3O4 285.69 Not reported

Key Observations :

  • Electron-Withdrawing vs.

Physical-Chemical Properties

  • Melting Points : The 4-methoxy-2-nitro analog (127°C) has a higher melting point than the 4-methoxyphenyl derivative (94°C ), likely due to stronger intermolecular interactions from the nitro group .
  • Lipophilicity : The 3,5-dichloro analog (XLogP3 = 4.7 ) is more lipophilic than the target compound, suggesting better membrane permeability but lower aqueous solubility.

Biological Activity

Ethyl (2E)-2-chloro-2-[(3-nitrophenyl)hydrazinylidene]acetate is a compound belonging to the hydrazone class, characterized by its unique structural features that contribute to its biological activity. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

  • Molecular Formula : C10H10ClN3O4
  • Molecular Weight : 256.68 g/mol
  • IUPAC Name : this compound
  • CAS Number : 37522-26-2

Synthesis

The synthesis typically involves the condensation reaction between ethyl acetoacetate and 3-nitrophenylhydrazine in the presence of an acid catalyst. The general reaction scheme is as follows:

Ethyl Acetoacetate+3 NitrophenylhydrazineAcid CatalystEthyl 2E 2 chloro 2 3 nitrophenyl hydrazinylidene acetate\text{Ethyl Acetoacetate}+\text{3 Nitrophenylhydrazine}\xrightarrow{\text{Acid Catalyst}}\text{Ethyl 2E 2 chloro 2 3 nitrophenyl hydrazinylidene acetate}

Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have shown effective inhibition against various pathogens, including:

CompoundMinimum Inhibitory Concentration (MIC) μg/mLTarget Pathogen
7b0.22Staphylococcus aureus
5a0.25Escherichia coli

These findings suggest potential applications in developing antimicrobial agents.

Anticancer Potential

The compound has also been explored for its anticancer properties. Its ability to inhibit specific enzymes involved in cancer cell proliferation has been a focal point of research. For example, studies have demonstrated that related compounds can effectively inhibit cell growth in various cancer cell lines.

The mechanism through which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The hydrazone moiety can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition or modulation of their activity.
  • Reduction of Nitro Group : The nitro group can be reduced to an amino group, which may interact with various biological targets, influencing cellular signaling pathways.
  • Oxidative Stress Modulation : The compound can participate in redox reactions, potentially affecting cellular oxidative stress levels.

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study evaluating various hydrazone derivatives showed significant antibacterial activity against multiple bacterial strains, highlighting their potential as therapeutic agents for treating infections.
  • Pharmaceutical Applications : this compound serves as an important intermediate in synthesizing pharmaceutical compounds, such as anticoagulants.
  • Toxicity Studies : Research indicates that derivatives exhibit low cytotoxicity, with IC50 values greater than 60 μM, suggesting a favorable safety profile for further development.

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